N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride

Description

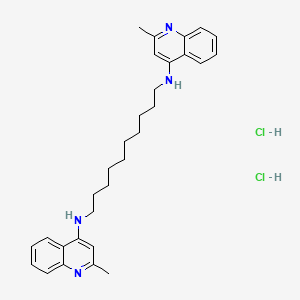

N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride is a dihydrochloride salt of a bis-quinoline derivative. Its structure features a decane-1,10-diamine backbone symmetrically substituted with 2-methylquinolin-4-yl groups at both terminal amine positions. The compound is cataloged as a building block for research purposes by Enamine Ltd, a supplier specializing in chemical libraries for drug discovery and organic synthesis .

Properties

IUPAC Name |

N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4.2ClH/c1-23-21-29(25-15-9-11-17-27(25)33-23)31-19-13-7-5-3-4-6-8-14-20-32-30-22-24(2)34-28-18-12-10-16-26(28)30;;/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3,(H,31,33)(H,32,34);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISJAMOGZOPJCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride typically involves the reaction of 2-methylquinoline with decane-1,10-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various quinoline and amine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The structure of N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride suggests potential efficacy against a range of pathogens. A study highlighted the synthesis of quinoline-based compounds that demonstrated antibacterial and antifungal activities, suggesting that this compound could be further explored for similar applications .

Neuroprotective Properties

Quinoline derivatives are also being investigated for their neuroprotective effects. Compounds with similar structures have shown promise in treating neurodegenerative diseases such as Alzheimer's disease by acting as dual inhibitors of cholinesterases and monoamine oxidases. This mechanism is crucial for enhancing cognitive function and could position this compound as a candidate for further studies in neuropharmacology .

Material Science

Polymer Chemistry

The incorporation of quinoline derivatives into polymer matrices has been studied for enhancing the properties of materials. For instance, the introduction of this compound into polymer systems could improve thermal stability and mechanical strength due to its rigid structure. Research into similar compounds has shown that they can act as effective crosslinking agents in polymer synthesis .

Research Tool

Fluorescent Probes

Due to its unique fluorescence properties, this compound can serve as a fluorescent probe in biochemical assays. The ability to track biological processes in real-time makes it a valuable tool in cellular biology and biochemistry studies. Its application in detecting specific biomolecules or cellular changes can facilitate advancements in diagnostic technologies .

Case Studies

Mechanism of Action

The mechanism of action of N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride and structurally related dihydrochloride salts:

Detailed Analysis of Similar Compounds

Octenidine Dihydrochloride

- Structure: Shares a decane backbone but substitutes pyridinium-imine groups instead of quinolines. The N-octyl chains enhance lipid solubility, contributing to its efficacy as a topical antiseptic .

- Applications : Widely used in medical disinfectants due to broad-spectrum antimicrobial activity. Its mechanism involves disrupting microbial membranes .

- Safety : Classified for industrial and scientific use, with handling precautions typical of dihydrochloride salts (e.g., avoid inhalation) .

N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride (Wurster’s Reagent)

- Structure: Features a phenylenediamine core with tetramethyl substituents, enabling redox activity. Unlike the quinoline-based target compound, this reagent lacks extended aromatic systems.

- Applications : Primarily used in biochemistry to study electron transfer processes (e.g., in cytochrome c assays). Its oxidized form exhibits a blue color, making it a visual redox indicator .

Key Contrasts

- Backbone Flexibility : The target compound’s decane backbone provides conformational flexibility, whereas Wurster’s reagent has a rigid aromatic core.

- Bioactivity: Octenidine’s pyridinium groups enhance membrane-targeting antimicrobial effects, while the target compound’s quinolines may favor DNA intercalation or enzyme inhibition.

- Research Utility: Wurster’s reagent is specialized for redox studies, whereas the target compound’s applications remain exploratory, likely tied to quinoline’s photophysical or pharmacological properties .

Biological Activity

N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride (CAS Number: 19056-27-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The molecular structure of this compound is represented by the molecular formula with a molecular weight of 527.6 g/mol. The compound features two 2-methylquinoline moieties linked by a decane chain, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 19056-27-0 |

| Molecular Formula | C30H40Cl2N4 |

| Molecular Weight | 527.6 g/mol |

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activities. A study highlighted that compounds similar in structure to N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

In vitro studies have shown that quinoline-based compounds can induce apoptosis in cancer cells. For instance, derivatives of quinoline have been reported to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in cancer progression .

Neuroprotective Effects

Quinoline derivatives are also being investigated for their neuroprotective properties. They may exert their effects by inhibiting acetylcholinesterase activity, which is crucial for maintaining cholinergic neurotransmission. This action could potentially be beneficial in conditions like Alzheimer's disease .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.

- DNA Interaction : Quinoline derivatives are known to intercalate with DNA, disrupting replication and transcription processes in rapidly dividing cells.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels, contributing to oxidative stress-induced apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted on a series of quinoline derivatives showed that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics .

Study 2: Cancer Cell Line Testing

In another investigation, this compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed significant cytotoxicity with IC50 values indicating effective concentrations for inducing apoptosis through caspase activation pathways .

Q & A

Basic Questions

Q. What analytical techniques are recommended for characterizing N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the quinoline and alkyl chain connectivity. Compare experimental - and -NMR shifts with computational predictions or literature data (e.g., InChI-derived structural features from related compounds) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 454.31 g/mol for the free base) . High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity, leveraging the compound’s aromatic chromophores.

Q. How can researchers determine the purity of this compound in synthetic workflows?

- Methodological Answer : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient, 0.1% trifluoroacetic acid) to separate impurities. Validate purity ≥95% via peak area normalization. Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 79.25%, H: 8.42%, N: 12.32% for the free base) . Differential scanning calorimetry (DSC) confirms melting point consistency (e.g., 633.2°C decomposition point under inert gas) .

Q. What physicochemical parameters are critical for solubility optimization in biological assays?

- Methodological Answer :

| Parameter | Value/Technique | Reference |

|---|---|---|

| LogP | 8.19 (predicts lipid membrane affinity) | |

| Aqueous Solubility | Use shake-flask method with UV detection | |

| pKa | Estimate via potentiometric titration | — |

| Adjust solvent systems (e.g., DMSO for stock solutions) and buffer pH to match physiological conditions. |

Advanced Research Questions

Q. How can structural modifications resolve contradictions in biological activity data for bis-quinoline derivatives?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically altering substituents (e.g., methyl groups on quinoline or alkyl chain length). Use molecular docking to predict interactions with targets like histone deacetylases (HDACs), referencing inhibitor studies (e.g., trichostatin A in HDAC10 assays) . Validate hypotheses with enzymatic assays (e.g., fluorescence-based HDAC inhibition) and cellular models.

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Methodological Answer : Optimize catalyst systems (e.g., Ti(O-iPr)/EtMgBr for analogous diamine cyclization ). Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR. Standardize purification protocols (e.g., flash chromatography with hexane/isopropyl alcohol gradients ). Implement quality control using -NMR and HPLC for each batch.

Q. How does logP influence pharmacokinetic behavior in preclinical models?

- Methodological Answer : High logP (8.19) suggests strong tissue binding and potential accumulation. Use in vivo imaging (e.g., radiolabeled -tracers) to assess biodistribution. Perform pharmacokinetic (PK) studies in rodents, measuring plasma half-life via LC-MS/MS. Compare with computational models (e.g., PBPK simulations) to predict dose adjustments .

Q. What experimental designs address discrepancies in enzyme inhibition data?

- Methodological Answer : Replicate assays under standardized conditions (pH, temperature, cofactors). Use orthogonal methods (e.g., isothermal titration calorimetry (ITC) for binding affinity vs. enzymatic activity assays). Cross-validate with genetic knockdown models (e.g., siRNA targeting HDAC10 ). Analyze data with statistical rigor (e.g., Bland-Altman plots for inter-lab variability).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.